Hydroxytyrosol 1-O-glucoside

Descripción

Propiedades

Fórmula molecular |

C14H20O8 |

|---|---|

Peso molecular |

316.3 g/mol |

Nombre IUPAC |

(2R,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)ethoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C14H20O8/c15-6-10-11(18)12(19)13(20)14(22-10)21-4-3-7-1-2-8(16)9(17)5-7/h1-2,5,10-20H,3-4,6H2/t10-,11-,12+,13-,14-/m1/s1 |

Clave InChI |

PQQITYGQJLPDFC-RKQHYHRCSA-N |

SMILES |

C1=CC(=C(C=C1CCOC2C(C(C(C(O2)CO)O)O)O)O)O |

SMILES isomérico |

C1=CC(=C(C=C1CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |

SMILES canónico |

C1=CC(=C(C=C1CCOC2C(C(C(C(O2)CO)O)O)O)O)O |

Origen del producto |

United States |

Foundational & Exploratory

Hydroxytyrosol 1-O-glucoside: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxytyrosol 1-O-glucoside, a significant phenolic compound, is gaining attention within the scientific community for its potential bioactivities. As a glycosylated form of the potent antioxidant hydroxytyrosol, its natural occurrence, distribution, and biological roles are of considerable interest for applications in pharmaceuticals, nutraceuticals, and functional foods. This technical guide provides an in-depth overview of the known natural sources of this compound, its distribution within plant matrices, and detailed methodologies for its extraction and quantification. Furthermore, this document elucidates the biosynthetic origins of its aglycone, hydroxytyrosol, and presents a recently discovered signaling pathway directly influenced by this compound, offering a foundation for future research and development.

Natural Sources and Distribution

This compound has been identified in a limited but significant range of plant species. The primary and most well-documented sources are products derived from the olive tree (Olea europaea). More recently, its presence has also been reported in Rhodiola rosea, a plant recognized for its adaptogenic properties.

Olea europaea (Olive)

The olive tree is the principal natural source of hydroxytyrosol and its glucosidic derivatives. While the 4-O-glucoside isomer is more commonly reported, this compound has been tentatively identified in olive fruit. Its distribution varies depending on the olive cultivar, the part of the fruit, and the stage of ripening.

-

Olive Fruit Pulp: The pulp of the olive fruit is a primary reservoir of hydroxytyrosol glucosides. The concentration of these compounds is influenced by the maturation process.

-

Olive Oil Processing Byproducts: Significant quantities of hydroxytyrosol and its glucosides are found in the waste products of olive oil extraction:

-

Vegetation Water: This aqueous byproduct contains a variety of polar phenolic compounds, including hydroxytyrosol glucosides.

-

Pomace ("Alperujo"): The solid residue remaining after oil extraction is a rich source of these compounds. Studies have shown that the concentration of hydroxytyrosol glucosides in alperujo decreases as the concentration of free hydroxytyrosol increases over the harvesting season, suggesting enzymatic hydrolysis during processing[1][2].

-

It is important to note that due to their polarity, hydroxytyrosol glucosides are generally not found in significant amounts in virgin olive oil[3].

Rhodiola rosea (Roseroot)

Rhodiola rosea, a perennial flowering plant, has been identified as another natural source of this compound[4]. The underground parts of the plant, the rhizomes, are known to contain a variety of bioactive compounds, including salidroside (tyrosol glucoside) and rosavins[5][6][7][8]. While the presence of this compound is confirmed, extensive quantitative data across different Rhodiola rosea populations are still emerging.

Quantitative Data

The quantification of this compound is often challenging due to its coelution with other phenolic compounds and the prevalence of its 4-O-glucoside isomer. The following tables summarize the available quantitative data for hydroxytyrosol and its glucosides in their primary natural sources.

Table 1: Concentration of Hydroxytyrosol and its Glucosides in Olea europaea Products

| Product | Compound | Concentration Range | Notes | Reference(s) |

| Olive Pulp (Manzanilla and Picual varieties) | Hydroxytyrosol 4-β-D-glucoside | Increases with maturation, can be the main phenolic compound in mature olives. | Specific quantitative data for the 1-O-glucoside isomer is not provided in these sources. | [3] |

| Olive Oil Solid Waste ("Alperujo") | Hydroxytyrosol | 200 - 1600 mg/kg of fresh alperujo | Concentration increases during the harvesting season. | [1][2] |

| Olive Oil Solid Waste ("Alperujo") | Hydroxytyrosol 4-β-D-glucoside | 0 - 1400 mg/kg of fresh alperujo | Concentration decreases drastically from the beginning of the season. | [1][2] |

Table 2: Concentration of Related Phenolic Compounds in Rhodiola rosea

| Compound | Concentration Range (in rhizome) | Notes | Reference(s) |

| Salidroside (Tyrosol glucoside) | 0.8% - 1% (standardized extracts) | A major active component. | [7] |

| Rosavins | Not less than 3% (standardized extracts) | Characteristic marker compounds. | [7] |

Note: Specific quantitative data for this compound in Rhodiola rosea is not yet widely available in the reviewed literature.

Experimental Protocols

The accurate extraction and quantification of this compound require specific analytical methodologies. High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS) are the most common techniques.

Extraction of Phenolic Compounds from Olive Fruit and Byproducts

-

Objective: To extract polar phenolic compounds, including hydroxytyrosol glucosides, from the plant matrix.

-

Methodology:

-

Sample Preparation: Fresh olive fruit pulp or alperujo is homogenized.

-

Solvent Extraction: The homogenized sample is extracted with a polar solvent. A common method involves using a 2 M HCl solution for simultaneous hydrolysis and extraction of phenethyl alcohols from olive oil[9]. For general phenolic extraction from olive leaves, a mixture of ethanol and water (e.g., 70% v/v) can be used[10].

-

Solid-Phase Extraction (SPE) (Optional): For sample clean-up and concentration, an SPE cartridge (e.g., Oasis HLB) can be employed. The sample is loaded, washed, and the phenolic compounds are eluted with a suitable solvent like methanol.

-

Final Preparation: The extract is typically filtered through a 0.22 µm syringe filter before injection into the HPLC system.

-

Quantification by HPLC-DAD and UPLC-MS/MS

-

Objective: To separate, identify, and quantify this compound.

-

Instrumentation:

-

HPLC or UPLC system

-

C18 reversed-phase column

-

DAD or a tandem mass spectrometer (MS/MS)

-

-

Mobile Phase: A gradient elution is typically used, consisting of two solvents:

-

Solvent A: Water with a small percentage of acid (e.g., 0.1% formic acid)

-

Solvent B: Acetonitrile or methanol with a small percentage of acid

-

-

Detection:

-

HPLC-DAD: Monitoring at specific wavelengths (e.g., 280 nm) for phenolic compounds.

-

UPLC-MS/MS: This technique offers higher sensitivity and selectivity, which is crucial for distinguishing between isomers like this compound and 4-O-glucoside. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, tracking specific precursor-to-product ion transitions for each compound[11].

-

-

Quantification: The concentration of the analyte is determined by comparing its peak area to a calibration curve generated using a pure standard of this compound.

Biosynthesis and Signaling Pathways

Biosynthesis of the Aglycone: Hydroxytyrosol

Hydroxytyrosol in olive plants is primarily formed through the enzymatic hydrolysis of oleuropein, a secoiridoid glucoside. This process is particularly active during olive ripening and processing.

The degradation of oleuropein can occur via two main enzymatic activities:

-

β-glucosidase: This enzyme cleaves the glucose molecule from oleuropein, yielding oleuropein aglycone.

-

Esterase: This enzyme hydrolyzes the ester bond, releasing hydroxytyrosol[12][13][14].

The formation of hydroxytyrosol glucosides likely involves a subsequent glycosylation step where a glucose moiety is attached to one of the hydroxyl groups of hydroxytyrosol. The specific enzymes responsible for the regioselective glucosylation to the 1-O position in vivo are yet to be fully characterized. However, enzymatic synthesis of a related compound, 3,4-dihydroxyphenyl-ethyl-O-β-d-xylopyranoside, has been achieved in vitro using a fungal β-xylosidase, demonstrating the feasibility of enzymatic glycosylation of hydroxytyrosol[15].

Signaling Pathway: Alleviation of Senescence via Nrf2 and AMPK

A recent study has shed light on the direct biological activity of this compound (referred to as HTG in the study), demonstrating its role in cellular signaling pathways related to aging. The study found that this compound can alleviate D-galactose-induced cell senescence[16].

The proposed mechanism involves the activation of two key signaling pathways:

-

Nrf2 (Nuclear factor erythroid 2-related factor 2) Pathway: Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. Activation of Nrf2 by this compound enhances the cell's antioxidant capacity, protecting it from oxidative stress, a major contributor to senescence[16].

-

AMPK (AMP-activated protein kinase) Pathway: AMPK is a central regulator of cellular energy homeostasis. Its activation by this compound can lead to a reduction in apoptosis and a decrease in the release of senescence-associated secretory phenotype (SASP) factors[16].

These findings suggest that this compound has significant potential as an anti-aging agent, acting through well-defined molecular mechanisms.

Visualizations

Experimental Workflow for Analysis

References

- 1. Evolution of Hydroxytyrosol, Hydroxytyrosol 4-β-d-Glucoside, 3,4-Dihydroxyphenylglycol and Tyrosol in Olive Oil Solid Waste or "Alperujo" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evolution of Hydroxytyrosol, Hydroxytyrosol 4-β-d-Glucoside, 3,4-Dihydroxyphenylglycol and Tyrosol in Olive Oil Solid Waste or “Alperujo” - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | CAS:76873-99-9 | Manufacturer ChemFaces [chemfaces.com]

- 5. Assessing the Quality and Potential Efficacy of Commercial Extracts of Rhodiola rosea L. by Analyzing the Salidroside and Rosavin Content and the Electrophysiological Activity in Hippocampal Long-Term Potentiation, a Synaptic Model of Memory - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rhodiola plants: Chemistry and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phenolic Compounds of Rhodiola rosea L. as the Potential Alternative Therapy in the Treatment of Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assessing the Quality and Potential Efficacy of Commercial Extracts of Rhodiola rosea L. by Analyzing the Salidroside and Rosavin Content and the Electrophysiological Activity in Hippocampal Long-Term Potentiation, a Synaptic Model of Memory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Metabolomic and Transcriptional Profiling of Oleuropein Bioconversion into Hydroxytyrosol during Table Olive Fermentation by Lactiplantibacillus plantarum - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Enzymatic synthesis of Hydroxytyrosol from Oleuropein for valorization of an agricultural waste - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Enzymatic Synthesis of a Novel Neuroprotective Hydroxytyrosyl Glycoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ACG Publications - Hydroxytyrosol-1-Glucopyranoside Alleviates Senescence via Nrf2 and AMPK Signaling Pathway [acgpubs.org]

An In-Depth Technical Guide to the Discovery and Isolation of Hydroxytyrosol 1-O-glucoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxytyrosol 1-O-glucoside, a phenylethanoid glycoside, is a naturally occurring compound of interest for its potential antioxidant properties. As the glycosylated form of the well-researched antioxidant hydroxytyrosol, its discovery and isolation are of significant interest to the pharmaceutical and nutraceutical industries. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, presenting detailed experimental protocols, quantitative data, and visual workflows to aid in its further study and application.

Discovery and Natural Occurrence

This compound has been identified as a constituent of several plant species, most notably in the roots of Rhodiola rosea L.[1]. While its aglycone, hydroxytyrosol, is abundant in the olive plant (Olea europaea), the 1-O-glucoside is also found in olive leaves and vegetation water from olive oil production[2]. The discovery of this specific glycoside has often been in the context of broader phytochemical analyses of these plants, where its structure was elucidated using spectroscopic methods[1]. There are three potential isomers of hydroxytyrosol glucoside, with the 1-O-glucoside (also referred to as HG1) being a significant form found in nature[2].

Experimental Protocols for Isolation and Purification

The isolation of this compound from plant material generally involves a multi-step process of extraction and chromatographic purification. The following protocol is a composite of established methods for the isolation of phenylethanoid glycosides from plant sources like Rhodiola rosea.

Plant Material and Extraction

-

Plant Material Preparation: Dried and powdered roots of Rhodiola rosea are used as the starting material.

-

Solvent Extraction: The powdered plant material is extracted with a polar solvent, typically methanol or a methanol-water mixture (e.g., 80% methanol), at room temperature with agitation for 24-48 hours. This process is often repeated multiple times to ensure exhaustive extraction. The extracts are then combined and concentrated under reduced pressure.

Chromatographic Purification

A series of chromatographic techniques are employed to isolate this compound from the crude extract.

-

Initial Fractionation (Macroporous Resin Chromatography):

-

The concentrated extract is suspended in water and loaded onto a macroporous adsorbent resin column (e.g., Amberlite XAD-7).

-

The column is first washed with water to remove sugars and other highly polar impurities.

-

The phenolic fraction, containing this compound, is then eluted with an increasing gradient of ethanol or methanol in water. Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

-

Intermediate Purification (Silica Gel Chromatography):

-

Fractions enriched with the target compound are combined, concentrated, and subjected to silica gel column chromatography.

-

Elution is typically performed with a solvent system of increasing polarity, such as a gradient of chloroform-methanol or ethyl acetate-methanol-water.

-

-

Final Purification (Preparative HPLC):

-

The final purification is achieved using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

-

A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile or methanol in water, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.

-

The elution of this compound is monitored by a UV detector at approximately 280 nm.

-

Fractions containing the pure compound are collected, combined, and lyophilized to yield the purified this compound.

-

Data Presentation

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₄H₂₀O₈ |

| Molecular Weight | 316.30 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in water, methanol, ethanol |

Spectroscopic Data for Structural Elucidation

The structure of this compound is confirmed through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in D₂O)

| Position | ¹³C NMR (δc, ppm) | ¹H NMR (δH, ppm, mult., J in Hz) |

| Aglycone | ||

| 1 | 132.5 | - |

| 2 | 117.8 | 6.85 (d, J = 2.0) |

| 3 | 145.2 | - |

| 4 | 143.8 | - |

| 5 | 116.5 | 6.78 (d, J = 8.0) |

| 6 | 121.5 | 6.69 (dd, J = 8.0, 2.0) |

| 7 (α) | 36.1 | 2.85 (t, J = 7.0) |

| 8 (β) | 71.3 | 4.05 (m), 3.85 (m) |

| Glucosyl Moiety | ||

| 1' | 104.2 | 4.45 (d, J = 7.8) |

| 2' | 75.1 | 3.28 (dd, J = 8.0, 7.8) |

| 3' | 78.0 | 3.45 (t, J = 8.0) |

| 4' | 71.6 | 3.35 (t, J = 8.0) |

| 5' | 77.9 | 3.40 (m) |

| 6' | 62.7 | 3.80 (dd, J = 12.0, 5.5), 3.65 (dd, J = 12.0, 2.0) |

Table 2: Mass Spectrometry Data for this compound

| Ionization Mode | [M-H]⁻ (m/z) | Key Fragment Ions (m/z) |

| ESI-Negative | 315.11 | 153.05 ([M-H-glucosyl]⁻), 123.04 |

Mandatory Visualizations

Experimental Workflow

Caption: Figure 1. Experimental Workflow for the Isolation of this compound.

Biological Activity Context: Signaling Pathways of the Aglycone, Hydroxytyrosol

While specific signaling pathways for this compound are not yet fully elucidated, its biological activity is largely attributed to its hydrolysis to hydroxytyrosol. The diagram below illustrates the known antioxidant and anti-inflammatory signaling pathways modulated by hydroxytyrosol.

Caption: Figure 2. Known Signaling Pathways Modulated by Hydroxytyrosol.

Conclusion

The discovery and isolation of this compound from natural sources such as Rhodiola rosea and olive by-products provide a valuable molecule for further investigation. The detailed protocols and data presented in this guide offer a solid foundation for researchers to purify and characterize this compound. While its own specific biological mechanisms are still under investigation, its role as a precursor to the potent antioxidant hydroxytyrosol makes it a compound of significant interest for the development of new therapeutic and nutraceutical agents. Further research is warranted to fully elucidate the unique bioactivities and pharmacokinetic profile of the glycosylated form.

References

The Biosynthesis of Hydroxytyrosol 1-O-glucoside in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxytyrosol and its glycosylated derivatives, particularly hydroxytyrosol 1-O-glucoside, are phenolic compounds of significant interest due to their potent antioxidant properties and potential therapeutic applications. Found prominently in the olive plant (Olea europaea), the biosynthesis of these molecules is a complex process involving multiple enzymatic steps. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound in plants, detailing the key enzymes, intermediate compounds, and relevant experimental protocols for their study. Quantitative data from various studies are summarized, and conceptual workflows are visualized to aid in the understanding and further investigation of this important metabolic pathway.

The Biosynthetic Pathway: From Secoiridoids to Hydroxytyrosol Glycosides

The formation of this compound is intrinsically linked to the broader secoiridoid biosynthetic pathway, which is prominent in the Oleaceae family. The pathway can be conceptually divided into three main stages: the synthesis of the secoiridoid oleuropein, the enzymatic hydrolysis of oleuropein to yield hydroxytyrosol, and the subsequent glucosylation of hydroxytyrosol.

Stage 1: Biosynthesis of Oleuropein

Oleuropein, a complex secoiridoid, serves as the primary precursor to hydroxytyrosol in olive plants. Its biosynthesis is a multi-step process originating from the mevalonate pathway and involves several key enzymes and intermediates. While a complete elucidation of all enzymes in Olea europaea is ongoing, homologous enzymes from other species have provided a putative pathway.[1][2]

Stage 2: Formation of Hydroxytyrosol via Oleuropein Hydrolysis

Hydroxytyrosol is liberated from the oleuropein molecule through enzymatic hydrolysis. This crucial step is catalyzed by β-glucosidases , which cleave the glycosidic bond of oleuropein. This reaction releases glucose and oleuropein aglycone, which is then further acted upon by esterases to yield hydroxytyrosol and elenolic acid.[3][4] This enzymatic degradation is a natural process during olive fruit ripening and processing.[5]

Stage 3: Glucosylation of Hydroxytyrosol

The final step in the formation of this compound is the attachment of a glucose molecule to the hydroxyl group at the 1-position of the ethyl side chain of hydroxytyrosol. This reaction is catalyzed by a class of enzymes known as UDP-glycosyltransferases (UGTs) . These enzymes utilize UDP-glucose as the activated sugar donor. While the specific UGT responsible for this reaction in Olea europaea has not been definitively characterized, transcriptome analyses of olive fruits have identified numerous candidate UGT genes that may be involved in secoiridoid biosynthesis.[6][7]

The overall biosynthetic pathway is depicted in the following diagram:

Quantitative Data on Hydroxytyrosol and its Glucosides in Olive Tissues

The concentration of hydroxytyrosol and its glucosides can vary significantly depending on the olive cultivar, tissue type, developmental stage, and processing methods. The following tables summarize quantitative data from various studies.

Table 1: Concentration of Hydroxytyrosol and Hydroxytyrosol 4-β-D-glucoside in Olive Fruit and By-products

| Sample Type | Cultivar(s) | Compound | Concentration (mg/kg fresh weight) | Reference |

| Fresh Manzanilla Olives | Manzanilla | Hydroxytyrosol | Not specified | [8] |

| Hydroxytyrosol-4-O-glucoside | Not specified | [8] | ||

| California-style Black Ripe Olives | Manzanilla | Hydroxytyrosol | 210.0 ± 18.8 | [8] |

| Hydroxytyrosol-4-O-glucoside | 73.1 ± 5.5 | [8] | ||

| Dry Salt-cured Olives | Mission | Hydroxytyrosol | 1890.4 ± 150.5 | [8] |

| Hydroxytyrosol-4-O-glucoside | 263.5 ± 19.1 | [8] | ||

| Alperujo (Olive Mill Waste) | Various | Hydroxytyrosol | 200 - 1600 | [9] |

| Hydroxytyrosol 4-β-d-glucoside | 0 - 1400 | [9] |

Table 2: Contents of Hydroxytyrosol in Olive Leaves of Different Breeds

| Breed | Hydroxytyrosol Content (%) | Reference |

| 10 different breeds | 0.3 - 0.8 | [8] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in studying the biosynthesis of this compound.

Extraction of Phenolic Compounds from Olive Leaves

This protocol is adapted for the efficient extraction of polar phenolic compounds, including hydroxytyrosol and its glucosides.

-

Sample Preparation: Air-dry fresh olive leaves and grind them into a fine powder.

-

Solvent Selection: A mixture of ethanol and water (e.g., 80:20 v/v) is commonly used for efficient extraction.[10]

-

Extraction Procedure:

-

Weigh 0.1 g of powdered olive leaves into a centrifuge tube.

-

Add 10 mL of the ethanol/water solvent.

-

Perform ultrasonic-assisted extraction in an ultrasonic bath for 20 minutes at a frequency of 35 kHz.[10]

-

Alternatively, use ball milling-assisted extraction with optimized conditions (e.g., 51.5 °C, 32.7 mL/g solvent-to-solid ratio, 317 rpm) for enhanced recovery of hydroxytyrosol.[1]

-

Centrifuge the mixture to pellet the solid material.

-

Collect the supernatant containing the phenolic compounds.

-

Repeat the extraction process on the pellet two more times to ensure complete recovery.

-

Pool the supernatants.

-

-

Sample Filtration: Filter the pooled supernatant through a 0.45 µm syringe filter before analysis.

Quantification by Ultrahigh-Pressure Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This method allows for the sensitive and specific quantification of hydroxytyrosol and its glucosides.

-

Chromatographic System: A UHPLC system coupled to a triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source.[8]

-

Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.7 µm particle size).[11]

-

Mobile Phase:

-

Solvent A: 0.1% formic acid in water.

-

Solvent B: Acetonitrile.

-

-

Gradient Elution: A suitable gradient program to separate the compounds of interest.

-

Mass Spectrometry Parameters:

-

Ionization Mode: ESI in both positive and negative modes can be used, depending on the analyte.[8]

-

Detection Mode: Dynamic Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions for hydroxytyrosol and its glucosides need to be determined by infusing pure standards.

-

-

Quantification: Generate calibration curves using authentic standards of hydroxytyrosol and this compound to quantify their concentrations in the extracts.

Identification and Characterization of Candidate UDP-Glycosyltransferases (UGTs)

This workflow outlines the steps to identify and functionally characterize the UGTs responsible for hydroxytyrosol glucosylation.

-

Candidate Gene Identification:

-

Perform transcriptome analysis (RNA-Seq) on olive tissues where hydroxytyrosol glucosides are abundant (e.g., developing fruits).[6][7]

-

Use bioinformatics tools to identify putative UGT genes based on sequence homology to known plant UGTs.[12][13][14]

-

Perform phylogenetic analysis to select candidate UGTs that cluster with known secoiridoid or phenolic glycosyltransferases.

-

-

Cloning and Heterologous Expression:

-

Clone the full-length coding sequences of candidate UGTs into an appropriate expression vector (e.g., pET vector for E. coli or pYeastPro for Saccharomyces cerevisiae).[15][16][17]

-

Transform the expression construct into a suitable host strain (E. coli BL21(DE3) or a yeast strain).

-

Induce protein expression (e.g., with IPTG in E. coli or galactose in yeast).

-

-

Protein Purification:

UDP-Glycosyltransferase Enzyme Assay

This protocol is for determining the activity of the purified recombinant UGT with hydroxytyrosol as a substrate. The UDP-Glo™ Glycosyltransferase Assay is a common method.[19]

-

Reaction Mixture: In a microplate well, combine:

-

50 mM Tris-HCl buffer (pH 7.5)

-

100 µM UDP-glucose (sugar donor)

-

Varying concentrations of hydroxytyrosol (acceptor substrate, dissolved in DMSO)

-

0.5 µg of purified UGT protein

-

Make up the final reaction volume to 50 µL with water.

-

-

Incubation: Incubate the reaction mixture at 30°C for 20 minutes.

-

Reaction Termination: Stop the reaction by adding a small volume of 0.6 M HCl, followed by neutralization with 1 M Trizma base.[1]

-

UDP Detection:

-

Transfer 5 µL of the reaction mixture to a 384-well plate.

-

Add 5 µL of UDP-Glo™ Detection Reagent.

-

Incubate in the dark for 30 minutes.

-

-

Measurement: Measure the luminescence using a plate reader. The luminescence signal is proportional to the amount of UDP produced, which indicates the UGT activity.

Enzyme Kinetics Analysis

-

Vary Substrate Concentrations: Perform the UGT enzyme assay with a fixed concentration of UDP-glucose and varying concentrations of hydroxytyrosol.

-

Determine Initial Velocities: Measure the initial reaction rates at each substrate concentration.

-

Data Analysis: Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Km and Vmax.

Signaling Pathways and Regulation

The biosynthesis of phenolic compounds in plants is often regulated by various signaling pathways in response to developmental cues and environmental stresses. While specific signaling pathways controlling this compound are not fully elucidated, it is known that the expression of genes in the phenylpropanoid and secoiridoid pathways can be influenced by factors such as fruit development stage and pathogen attack. Transcriptome studies have shown differential expression of pathway genes during olive fruit development, suggesting a complex regulatory network.[7]

Conclusion

The biosynthesis of this compound is a key metabolic pathway in Olea europaea, contributing to the accumulation of important bioactive compounds. This guide has outlined the putative enzymatic steps, provided quantitative data on compound accumulation, and detailed experimental protocols for the investigation of this pathway. Further research, particularly the definitive identification and characterization of the specific UDP-glycosyltransferase(s) involved in the glucosylation of hydroxytyrosol in olive, will be crucial for a complete understanding and potential biotechnological applications of this pathway. The methodologies and workflows presented here provide a solid foundation for researchers to advance our knowledge in this area.

References

- 1. UDP-Glo glycosyltransferase assay [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Identification and Characterization of the Iridoid Synthase Involved in Oleuropein Biosynthesis in Olive (Olea europaea) Fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification and Characterization of the Iridoid Synthase Involved in Oleuropein Biosynthesis in Olive (Olea europaea) Fruits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mitchell.ucdavis.edu [mitchell.ucdavis.edu]

- 8. GST Fusion Protein Purification from Yeast | Dohlman Lab [med.unc.edu]

- 9. corpus.ulaval.ca [corpus.ulaval.ca]

- 10. mdpi.com [mdpi.com]

- 11. nanobioletters.com [nanobioletters.com]

- 12. Differential gene expression analysis pipelines and bioinformatic tools for the identification of specific biomarkers: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. List of RNA-Seq bioinformatics tools - Wikipedia [en.wikipedia.org]

- 14. Molecular Cloning, Expression, and Functional Analysis of Glycosyltransferase (TbUGGT) Gene from Trapa bispinosa Roxb. | MDPI [mdpi.com]

- 15. Expression of Codon-Optimized Plant Glycosyltransferase UGT72B14 in Escherichia coli Enhances Salidroside Production - PMC [pmc.ncbi.nlm.nih.gov]

- 16. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 17. researchgate.net [researchgate.net]

- 18. UDP-Glo™ Glycosyltransferase Assay Technical Manual [promega.kr]

- 19. worldwide.promega.com [worldwide.promega.com]

In Vitro Antioxidant Capacity of Hydroxytyrosol and its Glucosides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydroxytyrosol, a phenylethanoid found in olive oil, is a potent antioxidant with well-documented health benefits. Its glycosidic forms, while potentially influencing bioavailability and activity, are less extensively studied. This technical guide provides a comprehensive overview of the in vitro antioxidant capacity of hydroxytyrosol and its related glucosides, with a focus on Hydroxytyrosol 1-O-glucoside. Due to the limited availability of data for the specific 1-O-glucoside isomer, this document presents a detailed analysis of the antioxidant properties of the parent compound, hydroxytyrosol, its more commonly studied 4-O-glucoside isomer, and the complex glucoside, oleuropein. The guide includes a compilation of quantitative data from various antioxidant assays, detailed experimental protocols, and a visualization of the key signaling pathway involved in its cellular antioxidant response.

Introduction

Hydroxytyrosol (HT) is a phenolic compound renowned for its strong antioxidant properties, which are primarily attributed to its catechol structure.[1] This structure enables it to effectively scavenge free radicals and chelate metal ions.[1] In nature, hydroxytyrosol often exists in glycosidic forms, where a sugar moiety is attached to one of its hydroxyl groups. These glucosides, such as oleuropein, are abundant in olive leaves and fruits.[2] The glycosylation can affect the molecule's polarity, stability, and bioavailability, thereby modulating its biological activity. This guide focuses on the in vitro antioxidant capacity of hydroxytyrosol and its glucosides, providing a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Quantitative Antioxidant Capacity Data

The antioxidant capacity of hydroxytyrosol and its derivatives has been evaluated using various in vitro assays. The following tables summarize the available quantitative data, allowing for a comparative assessment of their potency. It is important to note the scarcity of data specifically for this compound.

Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity

| Compound | IC50 (µg/mL) | IC50 (µM) | Reference |

| Hydroxytyrosol | - | 11.0 | [3] |

| Hydroxytyrosol 4-β-D-glucoside | 2.10 | - | [4] |

| Oleuropein | - | - | [5][6] |

| Hydroxytyrosol Acetate | Weaker than HT | - | [5] |

IC50: The concentration of the compound required to scavenge 50% of the DPPH radicals.

Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity

| Compound | Antioxidant Activity Comparison | Reference |

| Hydroxytyrosol | Lower than total polyphenolic fraction of olive oil | [7] |

| Oleuropein | Potent scavenger | [8] |

Table 3: Cellular Antioxidant Activity

| Compound | Assay | Cell Line | Observations | Reference |

| Hydroxytyrosol | H2O2-induced damage | HepG2 | Protective effect | [9] |

| Hydroxytyrosol | Oxidative stress | HEK293, HeLa | Protection via Nrf2 activation | [10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the experimental protocols for the most common in vitro antioxidant assays cited in the literature for hydroxytyrosol and its derivatives.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it.

Protocol:

-

A fresh methanolic solution of DPPH radical (typically 100 µM) is prepared.

-

Various concentrations of the test compound (e.g., hydroxytyrosol) are mixed with the DPPH solution.[7]

-

The mixture is incubated in the dark at room temperature for a specified period (e.g., 20-30 minutes).[7]

-

The absorbance of the solution is measured at 517 nm using a spectrophotometer.[7]

-

The percentage of radical scavenging capacity (RSC) is calculated using the formula: RSC (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Protocol:

-

The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and incubating the mixture in the dark at room temperature for 12-16 hours.

-

The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

A small volume of the test compound at various concentrations is added to the diluted ABTS•+ solution.

-

The absorbance is measured at 734 nm after a short incubation period (e.g., 6 minutes).

-

The percentage of inhibition of absorbance is calculated, and the IC50 value or Trolox Equivalent Antioxidant Capacity (TEAC) is determined.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.

Protocol:

-

The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

-

A small volume of the test compound is mixed with the FRAP reagent.

-

The mixture is incubated at 37°C for a specified time (e.g., 30 minutes).

-

The absorbance of the resulting blue-colored solution is measured at 593 nm.

-

The antioxidant capacity is determined by comparing the absorbance change in the test sample with a standard curve prepared using a known antioxidant like FeSO₄ or Trolox.

Signaling Pathways and Experimental Workflows

The cellular antioxidant activity of hydroxytyrosol is not solely due to direct radical scavenging but also involves the modulation of intracellular signaling pathways that enhance the endogenous antioxidant defense systems.

Nrf2 Signaling Pathway

A key mechanism underlying the cellular antioxidant effect of hydroxytyrosol is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][10][11][12] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or inducers like hydroxytyrosol, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxifying genes, leading to their transcription and the subsequent synthesis of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).[3][12]

General Experimental Workflow for In Vitro Antioxidant Assays

The following diagram illustrates a typical workflow for assessing the in vitro antioxidant capacity of a compound like this compound.

Conclusion

Hydroxytyrosol is a well-established antioxidant with potent free radical scavenging and cellular protective effects. While data on its specific 1-O-glucoside is limited, the available information on the 4-O-glucoside and the aglycone itself provides a strong indication of the antioxidant potential of this class of compounds. The glycosidic linkage likely influences the physicochemical properties and bioavailability, which warrants further investigation to fully elucidate the structure-activity relationship of hydroxytyrosol glucosides. The activation of the Nrf2 signaling pathway by hydroxytyrosol highlights its role not just as a direct antioxidant, but also as a modulator of endogenous antioxidant defense mechanisms. This technical guide serves as a foundational resource for researchers and professionals in the field, summarizing the current knowledge and providing practical protocols for further exploration of the antioxidant properties of hydroxytyrosol and its derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Hydroxytyrosol induces antioxidant/detoxificant enzymes and Nrf2 translocation via extracellular regulated kinases and phosphatidylinositol-3-kinase/protein kinase B pathways in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antioxidant activity of hydroxytyrosol acetate compared with that of other olive oil polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Assessment of the antioxidant activity of an olive oil total polyphenolic fraction and hydroxytyrosol from a Greek Olea europea variety in endothelial cells and myoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Tyrosol and Hydroxytyrosol Glycofuranosides and Their Biochemical and Biological Activities in Cell-Free and Cellular Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hydroxytyrosol produced by engineered Escherichia coli strains activates Nrf2/HO-1 pathway: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nwmedj.org [nwmedj.org]

- 12. Hydroxytyrosol, Tyrosol and Derivatives and Their Potential Effects on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Biological Screening of Hydroxytyrosol 1-O-glucoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxytyrosol 1-O-glucoside is a naturally occurring phenolic compound found in olives and olive oil. As the glycosylated form of hydroxytyrosol, a well-researched potent antioxidant, it presents a compelling candidate for biological investigation. Glycosylation can significantly impact a molecule's bioavailability, stability, and, consequently, its biological activity. This technical guide provides a framework for the preliminary biological screening of this compound. Due to the limited direct research on this specific glucoside, this guide leverages the extensive data available for its aglycone, hydroxytyrosol, as a predictive foundation for potential therapeutic applications and outlines a strategic approach for its scientific evaluation.

Physicochemical Properties and Rationale for Screening

This compound shares the core catechol structure of hydroxytyrosol, which is responsible for its potent antioxidant properties. The addition of a glucose moiety is expected to increase its water solubility and may influence its absorption and metabolism in vivo. The preliminary screening aims to elucidate its antioxidant, anti-inflammatory, enzyme inhibitory, and cytotoxic activities to determine its therapeutic potential.

Biological Activities of the Aglycone: Hydroxytyrosol

The biological activities of hydroxytyrosol are well-documented and provide a strong rationale for investigating its glycosylated form.

Antioxidant and Anti-inflammatory Activities

Hydroxytyrosol is a potent scavenger of free radicals and has been shown to modulate key inflammatory pathways.[1][2][3][4][5][6] It can inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 by interfering with signaling pathways like NF-κB.[2][4]

Enzyme Inhibition

Hydroxytyrosol has demonstrated inhibitory effects against various enzymes. Of particular note is its ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion, suggesting a potential role in managing postprandial hyperglycemia.[7][8][9]

Cytotoxic and Anti-proliferative Effects

In various cancer cell lines, hydroxytyrosol has been shown to inhibit cell proliferation and induce apoptosis.[10][11][12] These effects are often dose-dependent and can be selective for cancer cells over non-tumorigenic cells.[12][13]

Data Presentation: Biological Activities of Hydroxytyrosol

The following tables summarize the quantitative data available for the biological activities of hydroxytyrosol.

Table 1: Enzyme Inhibition by Hydroxytyrosol

| Enzyme | IC50 Value | Inhibition Type | Source |

| α-Glucosidase | 150 µM | Non-competitive | [7][8] |

Table 2: Cytotoxicity of Hydroxytyrosol

| Cell Line | IC50 Value | Exposure Time | Source |

| Pancreatic Cancer (MIA PaCa-2) | 75.1 µM | Not Specified | [12] |

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below as a template for the screening of this compound.

Antioxidant Activity: DPPH Free Radical Scavenging Assay

-

Preparation of Reagents: Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Prepare serial dilutions of this compound and a positive control (e.g., ascorbic acid).

-

Assay Procedure: In a 96-well plate, add the test compound or standard to the DPPH solution. Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of scavenging activity using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value is determined from a dose-response curve.

Anti-inflammatory Activity: Measurement of Nitric Oxide (NO) Production in Macrophages

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

-

Cell Treatment: Seed the cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of this compound for 1 hour. Stimulate the cells with lipopolysaccharide (LPS) for 24 hours.

-

NO Measurement: Collect the cell supernatant and measure the nitrite concentration using the Griess reagent.

-

Data Analysis: Determine the inhibitory effect of the compound on NO production by comparing the treated cells with the LPS-stimulated control.

Enzyme Inhibition: α-Glucosidase Inhibition Assay

-

Reaction Mixture: In a 96-well plate, mix the α-glucosidase enzyme solution with different concentrations of this compound.

-

Substrate Addition: Add the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), to initiate the reaction.

-

Incubation and Measurement: Incubate the plate at 37°C. Measure the absorbance of the released p-nitrophenol at 405 nm.

-

Calculation: Calculate the percentage of inhibition and determine the IC50 value.

Cytotoxicity: MTT Assay

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate and allow them to attach overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound for 24, 48, or 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Visualization of Cellular Pathways and Workflows

Signaling Pathways Potentially Modulated by Hydroxytyrosol Derivatives

The following diagrams illustrate key signaling pathways known to be modulated by hydroxytyrosol, which may also be relevant for its glucoside derivative.

Caption: Potential inhibition of the NF-κB signaling pathway.

Caption: Potential activation of the Nrf2 antioxidant response pathway.

Experimental Workflow for Preliminary Biological Screening

The following diagram outlines a logical workflow for the initial biological evaluation of this compound.

Caption: Proposed workflow for preliminary biological screening.

Conclusion and Future Directions

The extensive body of research on hydroxytyrosol strongly suggests that its 1-O-glucoside derivative is a promising candidate for further investigation. The preliminary biological screening outlined in this guide provides a systematic approach to evaluating its therapeutic potential. Future research should focus on comparative studies with hydroxytyrosol to understand the influence of glycosylation on bioactivity and bioavailability. Positive results from this initial screening would warrant more in-depth mechanistic studies and eventual evaluation in in vivo models to validate its therapeutic efficacy.

References

- 1. Hydroxytyrosol, Tyrosol and Derivatives and Their Potential Effects on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Hydroxytyrosol and Arginine as Antioxidant, Anti-Inflammatory and Immunostimulant Dietary Supplements for COVID-19 and Long COVID - PMC [pmc.ncbi.nlm.nih.gov]

- 4. From Biosynthesis to Legislation: A Review of Hydroxytyrosol’s Biological Functions and Safety [mdpi.com]

- 5. ebtnalab.it [ebtnalab.it]

- 6. myolivea.com [myolivea.com]

- 7. The α-Glucosidase and α-Amylase Enzyme Inhibitory of Hydroxytyrosol and Oleuropein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The α-Glucosidase and α-Amylase Enzyme Inhibitory of Hydroxytyrosol and Oleuropein [jstage.jst.go.jp]

- 9. researchgate.net [researchgate.net]

- 10. Anti-proliferative and apoptotic effects of oleuropein and hydroxytyrosol on human breast cancer MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hydroxytyrosol and Cytoprotection: A Projection for Clinical Interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Comparative Cytotoxic Activity of Hydroxytyrosol and Its Semisynthetic Lipophilic Derivatives in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Hydroxytyrosol 1-O-glucoside: A Technical Guide for Researchers

An In-depth Examination of the Chemical Properties, Experimental Protocols, and Biological Activity of CAS No. 76873-99-9

Introduction

Hydroxytyrosol 1-O-glucoside is a phenylethanoid glycoside, a derivative of the potent natural antioxidant hydroxytyrosol. Found in various plant species, including olive trees (Olea europaea), this compound is of significant interest to the scientific community due to its potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical data, detailed experimental protocols for its synthesis, isolation, and biological evaluation, and a summary of its known signaling pathway interactions. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of this compound.

Chemical Data

This compound is characterized by the covalent attachment of a glucose molecule to the phenolic hydroxyl group of hydroxytyrosol. This glycosylation can influence its bioavailability, stability, and biological activity. A summary of its key chemical identifiers and properties is provided below.

| Property | Value | Reference |

| CAS Number | 76873-99-9 | |

| Molecular Formula | C₁₄H₂₀O₈ | |

| Molecular Weight | 316.30 g/mol | |

| IUPAC Name | 2-(3,4-dihydroxyphenyl)ethyl β-D-glucopyranoside | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water, methanol, ethanol |

Experimental Protocols

Synthesis of this compound (Biotransformation)

A common method for the synthesis of this compound is through microbial biotransformation, which offers a greener alternative to chemical synthesis. The following protocol is a generalized procedure based on the principles of whole-cell catalysis.

Objective: To produce this compound from hydroxytyrosol and a glucose donor using a recombinant microbial host.

Materials:

-

Recombinant E. coli strain expressing a suitable UDP-glucosyltransferase (UGT).

-

Luria-Bertani (LB) medium with appropriate antibiotics for selective pressure.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction of protein expression.

-

Hydroxytyrosol.

-

Glucose.

-

Phosphate buffer (pH 7.0).

-

Centrifuge.

-

Incubator shaker.

-

HPLC system for analysis.

Procedure:

-

Cultivation of Recombinant Strain: Inoculate a single colony of the recombinant E. coli into 10 mL of LB medium containing the appropriate antibiotic. Incubate overnight at 37°C with shaking at 200 rpm.

-

Scale-up: Transfer the overnight culture to 1 L of fresh LB medium with the antibiotic and grow at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Induction: Induce the expression of the UGT by adding IPTG to a final concentration of 0.1-1.0 mM. Continue to incubate at a lower temperature (e.g., 18-25°C) for 12-16 hours to ensure proper protein folding.

-

Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Biotransformation Reaction: Resuspend the cell pellet in a reaction buffer (e.g., 100 mM phosphate buffer, pH 7.0) containing hydroxytyrosol (e.g., 1-10 mM) and a glucose source (e.g., 50-100 mM glucose).

-

Incubation: Incubate the reaction mixture at 30°C with gentle shaking for 24-48 hours.

-

Monitoring and Termination: Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by HPLC. Once the reaction is complete, terminate it by centrifuging to remove the cells.

-

Purification: The supernatant containing this compound can then be subjected to purification.

Isolation and Purification from Natural Sources

This compound can be isolated from various plant materials. The following is a general protocol for its extraction and purification.

Objective: To isolate and purify this compound from a plant matrix (e.g., olive leaves).

Materials:

-

Dried and powdered plant material.

-

Solvents: Ethanol, methanol, water, ethyl acetate, n-hexane.

-

Solid-phase extraction (SPE) cartridges (e.g., C18).

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a C18 column.

-

Rotary evaporator.

-

Freeze-dryer.

Procedure:

-

Extraction: Macerate the powdered plant material in an 80% aqueous ethanol solution at room temperature for 24 hours. Repeat the extraction process three times.

-

Solvent Removal: Combine the extracts and remove the ethanol under reduced pressure using a rotary evaporator.

-

Liquid-Liquid Partitioning: Suspend the aqueous residue in water and partition successively with n-hexane and ethyl acetate to remove nonpolar and moderately polar impurities.

-

SPE Cleanup: Load the aqueous phase onto a pre-conditioned C18 SPE cartridge. Wash the cartridge with water to remove sugars and other highly polar compounds. Elute the phenolic fraction with methanol.

-

Concentration: Evaporate the methanolic eluate to dryness under reduced pressure.

-

Preparative HPLC: Dissolve the residue in a suitable solvent and purify using a preparative HPLC system. A typical mobile phase would be a gradient of water (with 0.1% formic acid) and acetonitrile.

-

Fraction Collection and Analysis: Collect the fractions corresponding to the peak of this compound, identified by comparison with a standard or by LC-MS analysis.

-

Final Product: Combine the pure fractions, remove the solvent, and freeze-dry to obtain the purified compound.

Antioxidant Activity Assay (DPPH Method)

Objective: To determine the free radical scavenging activity of this compound.

Materials:

-

This compound.

-

2,2-diphenyl-1-picrylhydrazyl (DPPH).

-

Methanol.

-

Ascorbic acid (positive control).

-

96-well microplate.

-

Microplate reader.

Procedure:

-

Preparation of Solutions: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare a series of dilutions of this compound and ascorbic acid in methanol.

-

Assay: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of DPPH scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

IC₅₀ Determination: Plot the percentage of inhibition against the concentration of the sample to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Soluble Epoxide Hydrolase (sEH) Inhibition Assay

Objective: To evaluate the inhibitory effect of this compound on soluble epoxide hydrolase 2 (sEH2).

Materials:

-

Recombinant human sEH2.

-

sEH substrate (e.g., a fluorogenic substrate like PHOME).

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4).

-

This compound.

-

A known sEH inhibitor (positive control).

-

96-well black microplate.

-

Fluorescence microplate reader.

Procedure:

-

Preparation of Reagents: Prepare a stock solution of this compound and the positive control in a suitable solvent (e.g., DMSO). Prepare working dilutions in the assay buffer.

-

Enzyme Reaction: In a 96-well plate, add the assay buffer, the sEH2 enzyme, and the test compound (or vehicle control). Pre-incubate for 10-15 minutes at 37°C.

-

Initiation of Reaction: Initiate the reaction by adding the fluorogenic substrate.

-

Kinetic Measurement: Immediately measure the increase in fluorescence over time using a microplate reader (e.g., excitation at 330 nm and emission at 465 nm for PHOME).

-

Data Analysis: Determine the initial reaction velocity (slope of the linear portion of the fluorescence vs. time curve).

-

IC₅₀ Calculation: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Signaling Pathway Activity

Recent studies have indicated that this compound exerts its biological effects, at least in part, through the modulation of key cellular signaling pathways, including the Nrf2 and AMPK pathways.[1]

Nrf2 and AMPK Signaling Pathways

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. The AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. Evidence suggests that this compound can activate both of these pathways, leading to enhanced cellular defense against oxidative stress and improved metabolic function.[1]

Conclusion

This compound is a promising natural compound with multifaceted biological activities. This technical guide provides foundational information and methodologies to facilitate further research into its therapeutic potential. The detailed protocols and pathway diagrams serve as a valuable resource for scientists engaged in natural product chemistry, pharmacology, and drug discovery. Future investigations should focus on elucidating the precise molecular mechanisms of action and evaluating its efficacy and safety in preclinical and clinical settings.

References

A Comprehensive Spectroscopic and Methodological Guide to Hydroxytyrosol 1-O-glucoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Hydroxytyrosol 1-O-glucoside, a phenylethanoid glycoside found in olive (Olea europaea) products. This document collates available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines detailed experimental protocols for its isolation and analysis, and presents key structural and procedural information through clear visualizations.

Chemical Structure and Properties

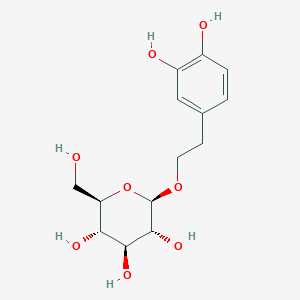

This compound (CAS: 76873-99-9) is a glycosidic derivative of hydroxytyrosol, a potent natural antioxidant. The addition of a glucose moiety at the 1-O position of the ethyl side chain significantly influences its polarity and bioavailability.

Figure 1. Chemical Structure of this compound.

Spectroscopic Data

NMR spectroscopy is essential for determining the precise connectivity and stereochemistry of the molecule. The spectra are typically recorded in deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆).

Table 1: ¹H NMR Spectroscopic Data (Predicted) for this compound in CD₃OD

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Hydroxytyrosol Moiety | |||

| H-2' | 6.68 | d | 2.0 |

| H-5' | 6.65 | d | 8.0 |

| H-6' | 6.53 | dd | 8.0, 2.0 |

| H-7' | 2.80 | t | 7.0 |

| H-8'α | 3.95 | m | |

| H-8'β | 3.65 | m | |

| Glucose Moiety | |||

| H-1'' | 4.35 | d | 7.8 |

| H-2'' | 3.20 | m | |

| H-3'' | 3.35 | m | |

| H-4'' | 3.28 | m | |

| H-5'' | 3.30 | m | |

| H-6''a | 3.85 | dd | 12.0, 2.0 |

| H-6''b | 3.68 | dd | 12.0, 5.5 |

Note: The predicted values are based on the known spectrum of hydroxytyrosol and the expected influence of glycosylation.

Table 2: ¹³C NMR Spectroscopic Data for this compound Moiety and a Related Isomer

| Position | Hydroxytyrosol Moiety (in DMSO-d₆)[3] | 3-Hydroxytyrosol 3-O-glucoside (in CD₃OD) |

| Aglycone | ||

| C-1' | 130.4 | 131.5 |

| C-2' | 116.3 | 117.2 |

| C-3' | 145.1 | 146.0 |

| C-4' | 143.6 | 144.5 |

| C-5' | 115.4 | 116.3 |

| C-6' | 119.8 | 120.7 |

| C-7' | 38.5 | 36.0 |

| C-8' | 60.2 | 71.5 |

| Glucosyl Moiety | ||

| C-1'' | - | 104.5 |

| C-2'' | - | 75.0 |

| C-3'' | - | 78.0 |

| C-4'' | - | 71.5 |

| C-5'' | - | 77.8 |

| C-6'' | - | 62.5 |

Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is a powerful tool for the identification and structural analysis of this compound. The molecule is typically observed as a deprotonated molecule [M-H]⁻ in negative ion mode.

Table 3: MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Fragment |

| 315.10 [M-H]⁻ | 153.05 | [Hydroxytyrosol - H]⁻ |

| 315.10 [M-H]⁻ | 123.04 | [Hydroxytyrosol - H - CH₂O]⁻ |

The characteristic fragmentation involves the cleavage of the glycosidic bond, resulting in a neutral loss of the glucose moiety (162 Da) and the detection of the deprotonated hydroxytyrosol aglycone at m/z 153.05. Further fragmentation of the aglycone can also be observed[4].

Experimental Protocols

The following protocols are generalized methodologies for the extraction, purification, and analysis of this compound from olive leaves or olive mill wastewater.

Figure 2. General Workflow for Extraction and Purification.

-

Extraction:

-

For olive leaves, a solid-liquid extraction is performed. The dried and powdered leaves are macerated with an ethanol/water mixture (e.g., 80:20 v/v) at room temperature.

-

For olive mill wastewater, a liquid-liquid extraction with a solvent such as ethyl acetate can be employed.

-

-

Filtration and Concentration: The extract is filtered to remove solid plant material and then concentrated under reduced pressure to remove the extraction solvent.

-

Column Chromatography: The crude extract is subjected to column chromatography for initial purification. A common choice is a Sephadex LH-20 column eluted with methanol or a C18 silica gel column with a water/methanol gradient.

-

Semi-preparative HPLC: Fractions containing the target compound are further purified by semi-preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to yield pure this compound.

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6 mL of a deuterated solvent (e.g., CD₃OD or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Spectra are acquired on a high-field NMR spectrometer (≥400 MHz).

-

1D NMR: ¹H and ¹³C NMR spectra are recorded to observe the chemical shifts, multiplicities, and integrals of all proton and carbon signals.

-

2D NMR: To confirm the structure and assign all signals unambiguously, a suite of 2D NMR experiments is performed, including:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the aglycone and the glucose moiety.

-

-

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent, typically methanol or acetonitrile with a small amount of formic acid for positive ion mode or ammonia for negative ion mode.

-

Instrumentation: Analysis is performed on a mass spectrometer equipped with an electrospray ionization (ESI) source, often coupled to a liquid chromatography system (LC-MS).

-

Full Scan MS: A full scan mass spectrum is acquired to determine the molecular weight of the compound.

-

Tandem MS (MS/MS): The [M-H]⁻ ion (or [M+H]⁺, [M+Na]⁺ in positive mode) is selected and fragmented to obtain a characteristic fragmentation pattern that aids in structural confirmation.

Signaling Pathways and Logical Relationships

While this compound itself is not directly involved in signaling pathways in the same way as intracellular signaling molecules, its metabolism and potential bioavailability are key logical relationships to consider in drug development.

Figure 3. Bioavailability Pathway of this compound.

The glycosidic bond of this compound can be hydrolyzed by β-glucosidases in the small intestine or by the gut microbiota, releasing the bioactive aglycone, hydroxytyrosol. The liberated hydroxytyrosol can then be absorbed and undergo further metabolism before exerting its systemic effects. Understanding this pathway is crucial for evaluating its efficacy as a therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of Hydroxytyrosol 1-O-glucoside

Introduction

Hydroxytyrosol, a potent antioxidant found in olives, possesses numerous health benefits. However, its application in various industries is often limited by its instability and solubility. Enzymatic glucosylation, a green and efficient method, can overcome these limitations by attaching a glucose molecule to hydroxytyrosol, thereby enhancing its stability and aqueous solubility. This document provides detailed application notes and protocols for the enzymatic synthesis of a key derivative, Hydroxytyrosol 1-O-glucoside, also known as (3,4-dihydroxyphenyl) ethyl-α-D-glucopyranoside. This process primarily utilizes transglucosylation reactions catalyzed by α-glucosidases or cyclodextrin glucanotransferases (CGTases). These enzymes facilitate the transfer of a glucosyl moiety from a donor substrate to the primary hydroxyl group of hydroxytyrosol.

Principle of the Method

The enzymatic synthesis of this compound is based on a transglucosylation reaction. In this process, an enzyme, typically an α-glucosidase or a cyclodextrin glucanotransferase (CGTase), catalyzes the transfer of a glucose unit from a glucosyl donor to the hydroxyl group of hydroxytyrosol. The reaction can be summarized as follows:

Glucosyl Donor + Hydroxytyrosol --(Enzyme)--> this compound + Donor Remnant

Commonly used glucosyl donors include inexpensive and readily available sugars such as maltose, sucrose, or soluble starch. The enzyme's regioselectivity is crucial for specifically targeting the primary hydroxyl group (at the 1-position of the ethyl side chain) of hydroxytyrosol to yield the desired 1-O-glucoside.

Quantitative Data Summary

The following table summarizes the quantitative data from a key study on the enzymatic synthesis of this compound.

| Enzyme Source | Acceptor Substrate (Hydroxytyrosol) | Glucosyl Donor | Product | Final Product Concentration | Reference |

| Marine α-glucosidase from Aplysia fasciata | Tyrosol (precursor to Hydroxytyrosol) | Not Specified | (3,4-dihydroxyphenyl) ethyl-α-D-glucopyranoside | 9.35 g/L | [1][2][3] |

Experimental Protocols

This section provides a detailed protocol for the enzymatic synthesis of this compound based on established methodologies.

Materials and Reagents

-

Hydroxytyrosol (≥98% purity)

-

α-Glucosidase (e.g., from Saccharomyces cerevisiae or marine sources) or Cyclodextrin Glucanotransferase (CGTase)

-

Glucosyl donor (e.g., Maltose, Sucrose, or soluble starch)

-

Sodium phosphate buffer (or other suitable buffer, e.g., citrate buffer)

-

Sodium hydroxide (NaOH) and Hydrochloric acid (HCl) for pH adjustment

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Deionized water

-

Solvents for chromatography (e.g., acetonitrile, methanol, water)

Equipment

-

Magnetic stirrer with heating plate

-

pH meter

-

Reaction vessel (e.g., glass beaker or flask)

-

Incubator or water bath

-

Centrifuge

-

Rotary evaporator

-

Freeze dryer (lyophilizer)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or DAD)

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Mass Spectrometer (MS)

Protocol for Enzymatic Synthesis

-

Reaction Setup:

-

Prepare a solution of hydroxytyrosol in a suitable buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0). The concentration of hydroxytyrosol can range from 10 mM to 50 mM.

-

Add the glucosyl donor (e.g., maltose) to the reaction mixture. A molar excess of the donor to the acceptor (hydroxytyrosol) is typically used, for example, a 5:1 to 10:1 ratio.

-

Dissolve the components completely by stirring.

-

-

Enzymatic Reaction:

-

Add the α-glucosidase or CGTase to the reaction mixture. The optimal enzyme concentration should be determined empirically but can start in the range of 10-50 U/mL.

-

Incubate the reaction mixture at the optimal temperature for the chosen enzyme (e.g., 30-50 °C) with continuous stirring for a specified duration (e.g., 24-72 hours).

-

Monitor the progress of the reaction by periodically taking samples and analyzing them by HPLC to determine the consumption of hydroxytyrosol and the formation of this compound.

-

-

Reaction Termination:

-

Once the reaction has reached the desired conversion, terminate the reaction by heat inactivation of the enzyme (e.g., by heating the mixture to 90-100 °C for 10-15 minutes).

-

Alternatively, the reaction can be stopped by adding a solvent that denatures the enzyme, such as ethanol or acetone.

-

Protocol for Purification

-

Initial Extraction:

-

After terminating the reaction, centrifuge the mixture to remove any precipitated enzyme or other solids.

-

The supernatant containing the product, unreacted substrates, and byproducts is then subjected to purification.

-

A liquid-liquid extraction with a solvent like ethyl acetate can be performed to remove unreacted hydroxytyrosol and other non-polar impurities.

-

-

Chromatographic Purification:

-

The aqueous phase containing the more polar this compound is concentrated under reduced pressure using a rotary evaporator.

-

The concentrated sample is then purified using column chromatography. A variety of stationary phases can be used, including silica gel or reverse-phase C18 material.

-

For preparative HPLC, a C18 column is commonly used with a gradient of water and methanol or acetonitrile as the mobile phase.

-

Collect the fractions containing the purified this compound based on the HPLC chromatogram.

-

-

Final Product Recovery:

-

Pool the pure fractions and remove the solvent using a rotary evaporator.

-

The final product can be obtained as a solid by freeze-drying (lyophilization).

-

Protocol for Analysis and Characterization

-

High-Performance Liquid Chromatography (HPLC):

-

Analyze the purity of the final product using an analytical HPLC system.

-

A typical method would involve a C18 column with a gradient elution of water (often with a small amount of acid like formic or acetic acid) and acetonitrile or methanol.

-

Detection is typically performed using a UV detector at a wavelength of around 280 nm.

-

-

Mass Spectrometry (MS):

-

Confirm the molecular weight of the synthesized this compound using mass spectrometry (e.g., ESI-MS).

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Elucidate the chemical structure and confirm the position of the glucosidic bond using 1H NMR and 13C NMR spectroscopy. This is crucial to verify that the product is indeed the 1-O-glucoside isomer.

-

Visualizations

Caption: Enzymatic synthesis pathway of this compound.

Caption: Experimental workflow for the synthesis and purification.

References

Chemical Glycosylation Methods for Hydroxytyrosol 1-O-glucoside: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical synthesis of Hydroxytyrosol 1-O-glucoside. The information is curated for researchers in medicinal chemistry, natural product synthesis, and drug development, offering a comprehensive guide to the chemical glycosylation of hydroxytyrosol.

Introduction

Hydroxytyrosol, a potent antioxidant polyphenol found in olives, has garnered significant interest for its wide range of therapeutic properties, including cardioprotective, anti-inflammatory, and neuroprotective effects.[1] Glycosylation, the attachment of a sugar moiety to a molecule, can significantly alter the physicochemical and biological properties of hydroxytyrosol, potentially improving its solubility, stability, and bioavailability. This compound, a specific glycoside of hydroxytyrosol, is of particular interest for its potential as a novel therapeutic agent.

This document outlines the primary chemical methods for the synthesis of this compound, focusing on a detailed protocol for a modified Koenigs-Knorr reaction.

Overview of Chemical Glycosylation Strategies

The chemical synthesis of this compound typically involves a multi-step process that includes the protection of the reactive hydroxyl groups on both the hydroxytyrosol and the glucose donor, the glycosylation reaction itself, and subsequent deprotection to yield the final product. The general workflow is depicted below.

Caption: General workflow for the chemical synthesis of this compound.

Several established methods can be employed for the glycosylation step, each with its own set of advantages and disadvantages. The choice of method often depends on the desired stereoselectivity, the scale of the reaction, and the availability of reagents.

Key Chemical Glycosylation Methods

| Method | Glycosyl Donor | Promoter/Catalyst | Key Features |

| Koenigs-Knorr | Glycosyl halide (e.g., bromide or chloride) | Silver or mercury salts (e.g., Ag2CO3, Hg(CN)2), Zinc salts | One of the oldest and most widely used methods. The use of heavy metal salts can be a drawback. Modified, more environmentally friendly promoters like basic zinc carbonate have been developed.[2][3] |

| Helferich | Glycosyl acetate | Lewis acids (e.g., SnCl4, BF3·OEt2) | A modification of the Koenigs-Knorr method that uses more accessible glycosyl acetates as donors. |

| Schmidt Trichloroacetimidate | Glycosyl trichloroacetimidate | Catalytic Brønsted or Lewis acid (e.g., TMSOTf, BF3·OEt2) | A highly versatile and stereoselective method that proceeds under mild conditions.[4][5][6] The trichloroacetimidate donors are generally stable and easy to handle. |

Experimental Protocols

The following section provides a detailed, step-by-step protocol for the synthesis of this compound via a modified Koenigs-Knorr reaction. This protocol is based on established methodologies for the glycosylation of phenolic compounds.[2]

Protocol 1: Synthesis of Hydroxytyrosol 1-O-β-D-glucopyranoside

This protocol involves three main stages:

-

Protection of Hydroxytyrosol: Acetylation of the phenolic hydroxyl groups to prevent side reactions.

-

Glycosylation: Reaction of the protected hydroxytyrosol with an activated glucose donor.

-

Deprotection: Removal of the acetyl groups to yield the final product.

Caption: Reaction scheme for the synthesis of this compound.

Materials and Reagents:

-

Hydroxytyrosol

-

Acetic anhydride

-

Pyridine

-

Acetobromoglucose (2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide)

-

Basic zinc carbonate ([ZnCO₃]₂·[Zn(OH)₂]₃)

-

Toluene, anhydrous

-

4 Å Molecular sieves

-

Sodium methoxide (NaOMe)

-

Methanol (MeOH), anhydrous

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Silica gel for column chromatography

-